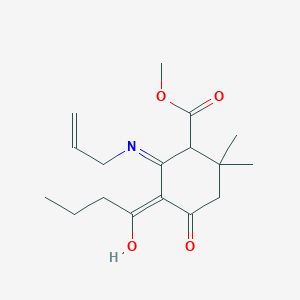
methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the cyclohexene family and has a unique structure that makes it an interesting molecule for research purposes.
Wirkmechanismus
The mechanism of action of methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, this compound has been reported to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate in lab experiments is its potent antiproliferative activity against cancer cells. This compound has shown promising results in several in vitro and in vivo studies, making it an interesting molecule for further research. However, one of the major limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate. One of the major areas of interest is in the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug delivery and material science. Furthermore, there is a need for more in vivo studies to evaluate the efficacy and safety of this compound as a potential anticancer agent.
Synthesemethoden
The synthesis of methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate is a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-cyclohexene-1-carboxylic acid, which is then converted to 2-cyclohexene-1-carboxylic acid chloride. The next step involves the reaction of this acid chloride with allylamine to form the corresponding amide. This amide is then reacted with butyric anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(allylamino)-3-butyryl-6,6-dimethyl-4-oxo-2-cyclohexene-1-carboxylate has potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Several studies have reported that this compound has potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
methyl (5Z)-5-(1-hydroxybutylidene)-2,2-dimethyl-4-oxo-6-prop-2-enyliminocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-6-8-11(19)13-12(20)10-17(3,4)14(16(21)22-5)15(13)18-9-7-2/h7,14,19H,2,6,8-10H2,1,3-5H3/b13-11+,18-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCQXDVRCKVEAM-GIEFWRETSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=O)CC(C(C1=NCC=C)C(=O)OC)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=O)CC(C(C1=NCC=C)C(=O)OC)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6097930.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-3,4,5,6-tetrabromobenzoic acid](/img/structure/B6097936.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6097942.png)
![methyl 4-[7-(cyclohexylmethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6097948.png)

![4-chloro-N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6097967.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6097972.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6097991.png)
![ethyl 1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6097996.png)
![1-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)

![4-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6098025.png)
![ethyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6098026.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)